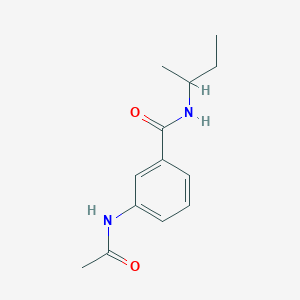![molecular formula C22H26N2O3 B269227 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269227.png)
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as IPPA, is a synthetic compound that has shown potential in scientific research applications. IPPA is a member of the class of acetamides and is a derivative of the anti-inflammatory drug, nabumetone.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models of rheumatoid arthritis. This compound has also been found to induce cell death in cancer cells, which may have potential therapeutic applications. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative disorders. Additionally, this compound has been found to be relatively non-toxic in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of novel this compound derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease models. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its synthesis method has been optimized to provide high yields of pure this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.
合成方法
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process starting from 4-isopropylphenol and 4-(1-pyrrolidinylcarbonyl)phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of this compound. The synthesis process has been optimized to provide high yields of pure this compound.
科学研究应用
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models of rheumatoid arthritis. This compound has also been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease.
属性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)17-7-11-20(12-8-17)27-15-21(25)23-19-9-5-18(6-10-19)22(26)24-13-3-4-14-24/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,25) |
InChI 键 |
HLKSFGOAMWOVHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)
![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)
![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)